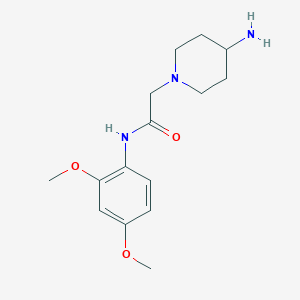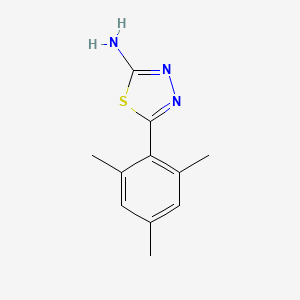![molecular formula C19H17N3O3S B2981971 N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034579-65-0](/img/structure/B2981971.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a bipyridinyl group and a benzofuran group. Bipyridines are organic compounds that are often used as ligands in coordination chemistry . Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridinyl group would likely contribute to the rigidity of the molecule, while the benzofuran group could potentially introduce some degree of flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Bipyridines are known to participate in various types of reactions, including coordination reactions . Benzofurans can also undergo a variety of reactions, depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Corrosion Inhibition
Sulfonamide compounds, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM), have been tested as inhibitors for mild steel corrosion in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, adhering to the Langmuir adsorption isotherm. These findings suggest potential applications in protecting industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Sappani & Karthikeyan, 2014).
Synthesis of Heterocyclic Compounds
The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides showcases the role of sulfonamide derivatives in medicinal chemistry, particularly in the development of novel heterocyclic compounds. These processes involve nucleophilic addition and cyclization reactions, highlighting the versatility of sulfonamide groups in facilitating complex chemical transformations (Rozentsveig et al., 2013).
Drug Design and Antimicrobial Evaluation
Sulfonamide functional groups are integral in the design of antimicrobial agents. Research into N-sulfonamide 2-pyridone derivatives, for example, has led to compounds that inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showcasing the potential for dual-action antimicrobial drugs. These studies not only highlight the therapeutic potential of sulfonamide derivatives but also contribute to the development of new strategies for combating drug-resistant microbial infections (Azzam et al., 2020).
Environmental Degradation of Antibiotics
The environmental persistence of sulfonamide antibiotics poses significant challenges, including the propagation of antibiotic resistance. Studies on Microbacterium sp. strain BR1 have revealed an unusual degradation pathway for sulfamethoxazole, initiated by ipso-hydroxylation followed by fragmentation. This microbial strategy for eliminating sulfonamide antibiotics from the environment could inform the development of bioremediation techniques to mitigate the impact of these persistent pollutants (Ricken et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,17-1-2-19-16(12-17)6-10-25-19)22-13-14-3-9-21-18(11-14)15-4-7-20-8-5-15/h1-5,7-9,11-12,22H,6,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQUWQQAOJQGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)
![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)


![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2981894.png)

![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)


![4-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2981902.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)